4-Bromo-3-chloro-5-(trifluoromethyl)aniline
Overview
Description
“4-Bromo-3-chloro-5-(trifluoromethyl)aniline” is a chemical compound that has been used in various scientific applications due to its unique properties and reactivity. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It was also used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .
Synthesis Analysis
The synthesis of “4-Bromo-3-chloro-5-(trifluoromethyl)aniline” involves several steps. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chloro-5-(trifluoromethyl)aniline” consists of a pyrazole bound to a phenyl group . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .
Chemical Reactions Analysis
“4-Bromo-3-chloro-5-(trifluoromethyl)aniline” has been used in various chemical reactions. For instance, it was used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-chloro-5-(trifluoromethyl)aniline” are unique. It has a molecular weight of 195.57 g/mol . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .
Scientific Research Applications
Pharmaceutical Synthesis
This compound has been used in the synthesis of pharmaceuticals such as AUY954, an aminocarboxylate analog of FTY720, which is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Organic Synthesis Building Block
It serves as a building block in organic synthesis, particularly in the preparation of various brominated and iodinated compounds like 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
Agrochemical Industry
In the agrochemical industry, derivatives of this compound are used for the protection of crops from pests .
Synthetic Methodology Development
Researchers have developed synthetic methods that begin with related compounds and involve complex reactions such as the Tsuji–Trost reaction and Heck coupling .
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the preparation of organoboron reagents for suzuki–miyaura coupling , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It is known to be used in the preparation of other compounds, indicating its role as a precursor in chemical reactions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Safety and Hazards
“4-Bromo-3-chloro-5-(trifluoromethyl)aniline” is toxic in contact with skin, harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest .
properties
IUPAC Name |
4-bromo-3-chloro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPOJPMDVJESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652292 | |
Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914225-58-4 | |
Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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